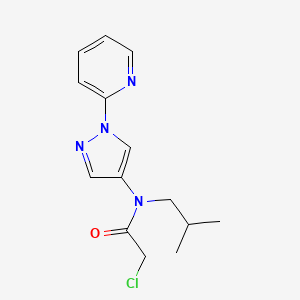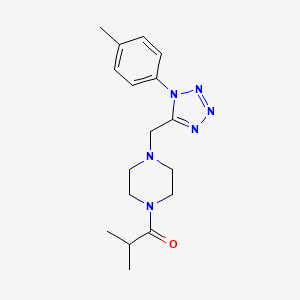
2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide, also known as Compound A, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide A is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemische Und Physiologische Effekte
2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide A has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the growth of new blood vessels). These effects make it a promising candidate for further investigation as a potential cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide A in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potentially safer and more effective treatment option than traditional chemotherapy drugs, which can have harmful side effects. However, one limitation of using 2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide A in lab experiments is that it is still a relatively new compound, and further research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide A, including:
1. Investigating its potential as a cancer treatment in clinical trials.
2. Elucidating the mechanism of action of this compound to better understand its potential applications.
3. Studying its potential applications in other areas of scientific research, such as neurobiology and immunology.
4. Developing new synthesis methods for this compound to improve its purity and yield.
5. Investigating its potential as a drug delivery system for other cancer treatments.
In conclusion, 2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide A is a promising candidate for further investigation as a potential cancer treatment. Its selective targeting of cancer cells and its ability to induce apoptosis and inhibit angiogenesis make it a potentially safer and more effective treatment option than traditional chemotherapy drugs. Further research is needed to fully understand its potential applications and limitations, and to develop new synthesis methods and drug delivery systems for this compound.
Synthesemethoden
The synthesis of 2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide A involves several steps, including the reaction of 2-chloroacetyl chloride with 1-pyridin-2-ylpyrazole, followed by the addition of 2-methylpropylamine. The resulting product is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide A has been studied extensively for its potential applications in scientific research, particularly in the field of cancer biology. Research has shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer treatment.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-11(2)9-18(14(20)7-15)12-8-17-19(10-12)13-5-3-4-6-16-13/h3-6,8,10-11H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWJIFKEQONNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CN(N=C1)C2=CC=CC=N2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2879686.png)

![3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one](/img/structure/B2879691.png)
![3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2879693.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2879694.png)
![6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2879697.png)
![N-(5-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879700.png)



![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879705.png)

